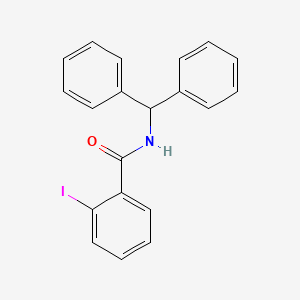

N-(diphenylmethyl)-2-iodobenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Organic Chemistry Research

Benzamide derivatives form the structural core of a vast array of molecules with significant applications, particularly in medicinal chemistry. These compounds are integral to the development of pharmaceuticals due to their diverse pharmacological activities, which include analgesic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The amide group within the benzamide structure is stable, neutral, and capable of participating in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net

The versatility of the benzamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the biological activity of the resulting molecules. nih.gov This has led to the development of numerous commercial drugs containing the benzamide core. wikipedia.org

Table 1: Examples of Pharmacological Activities of Benzamide Derivatives

| Pharmacological Activity | Examples |

|---|---|

| Antipsychotic | Amisulpride, Sulpiride |

| Antidepressant | Moclobemide |

| Antiemetic & Prokinetic | Metoclopramide |

| Anticonvulsant | Various experimental compounds |

| Anticancer | Entinostat, Chidamide |

This table illustrates the broad range of therapeutic areas where benzamide derivatives have found application. researchgate.netwikipedia.org

Beyond medicine, benzamides are valuable intermediates in organic synthesis, serving as foundational components for constructing more complex molecules and materials. researchgate.net

The Strategic Role of Iodine in Aromatic Systems for Facilitating Chemical Transformations

The presence of an iodine atom on an aromatic ring, as seen in N-(diphenylmethyl)-2-iodobenzamide, is a key strategic element in modern organic synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoarenes (iodine-substituted aromatic compounds) highly reactive and thus excellent substrates for a variety of chemical reactions.

This reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, a class of reactions that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In these reactions, the iodoarene acts as an electrophilic partner, readily undergoing oxidative addition to a metal catalyst (commonly palladium), which is a critical step in the catalytic cycle. acs.org This allows for the facile connection of the aromatic ring to other molecular fragments.

Key transformations facilitated by the iodine substituent include:

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with organoboron compounds.

Heck Reaction: Formation of C-C bonds by coupling with alkenes.

Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Negishi Coupling: Formation of C-C bonds by coupling with organozinc compounds.

The ability to activate the C-I bond can also be achieved without transition metals, using methods involving hypervalent iodine reagents, photochemistry, or electrochemistry, offering greener and more sustainable synthetic routes. researchgate.netnih.govacs.org The versatility of the iodine atom as a "handle" for chemical modification makes iodoarenes, including N-substituted 2-iodobenzamides, highly sought-after intermediates. acs.org

Overview of Key Academic Research Trajectories for N-Substituted 2-Iodobenzamides

Research involving N-substituted 2-iodobenzamides, such as this compound, is primarily focused on leveraging the dual functionality of the molecule: the reactive C-I bond and the N-H bond of the amide group (or the reactivity of adjacent positions). This allows for the construction of complex heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

A significant research trajectory involves palladium-catalyzed intramolecular cyclization . In these reactions, the iodine and the amide's nitrogen atom (or a group attached to it) are used as anchor points to form a new ring. For instance, researchers have developed efficient methods to synthesize 3-acyl isoindolin-1-ones from 2-iodobenzamides that have a 2-oxoethyl group on the nitrogen atom. organic-chemistry.org This process involves an intramolecular C-N coupling reaction, where the palladium catalyst facilitates the formation of a new bond between the aromatic carbon (that was attached to iodine) and a carbon atom in the N-substituent. organic-chemistry.org

Table 2: Palladium-Catalyzed Intramolecular Cyclization of a 2-Iodobenzamide (B1293540)

| Reactant | Catalyst | Ligand | Base/Solvent | Product | Yield |

|---|

This table provides a representative example of the conditions used for the intramolecular cyclization of an N-substituted 2-iodobenzamide to form a complex heterocyclic product. organic-chemistry.org

Another key area of research is the use of 2-iodobenzamides in cascade reactions . These are multi-step reactions that occur in a single pot, offering high efficiency. For example, a copper-catalyzed protocol has been developed for the α-C(sp³)-H sulfonylation of amides. In this process, the reaction of a 2-iodobenzamide with a copper complex generates an aryl radical. This radical then abstracts a hydrogen atom from the N-alkyl group in an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) process, leading to the formation of an α-amidoalkyl radical. This radical can then be trapped by a sodium sulfinate to afford the final sulfonated product. acs.org This methodology highlights the ability to functionalize the N-substituent by taking advantage of the reactivity initiated at the C-I bond. acs.org

Furthermore, N-substituted 2-iodobenzamides have been synthesized and evaluated for various biological activities, such as antifungal properties, demonstrating the continued interest in this scaffold for medicinal chemistry applications. nih.gov The synthesis of these compounds often involves the reaction of the corresponding aniline with an acid chloride or the treatment of a benzotriazinone with potassium iodide. nih.govbuet.ac.bd

Properties

IUPAC Name |

N-benzhydryl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16INO/c21-18-14-8-7-13-17(18)20(23)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDSDXPJDOUOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Diphenylmethyl 2 Iodobenzamide and Analogous Structures

Strategies for the Construction of the Amide Bond

The formation of the amide bond is the foundational step in the synthesis of N-(diphenylmethyl)-2-iodobenzamide. This can be achieved through several reliable methods, primarily involving the coupling of a carboxylic acid derivative with an amine.

Condensation Reactions Utilizing 2-Iodobenzoic Acid and Amine Precursors

The most direct approach to synthesizing this compound involves the condensation of 2-iodobenzoic acid or its activated derivatives with diphenylmethylamine. A common and effective method is the conversion of 2-iodobenzoic acid into 2-iodobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes a nucleophilic acyl substitution reaction with diphenylmethylamine. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. rsc.org

A general procedure involves adding the amine to a solution of the iodobenzoyl chloride in an inert solvent like dichloromethane (B109758) (DCM) at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction. rsc.org The base is added, and the reaction is typically stirred for a period to ensure completion.

Alternative coupling agents can be employed to facilitate the amide bond formation directly from the carboxylic acid, bypassing the need to form the acyl chloride. Reagents such as n-propanephosphonic acid anhydride (B1165640) (T3P) in combination with pyridine have proven effective for creating amide bonds, offering high yields and minimizing side reactions like epimerization in chiral substrates. nih.gov Another modern approach utilizes methoxysilanes as coupling agents in a solvent-free procedure, which presents a greener alternative to traditional methods. nih.gov

| Method | Acid Precursor | Amine | Coupling Agent/Activating Agent | Base | Solvent | Key Features |

| Acyl Chloride | 2-Iodobenzoyl chloride | Diphenylmethylamine | - | Triethylamine | Dichloromethane | Classic, reliable, high-yielding method. rsc.org |

| T3P Coupling | 2-Iodobenzoic acid | Diphenylmethylamine | n-Propanephosphonic acid anhydride (T3P) | Pyridine | - | Mild conditions, suitable for sensitive substrates. nih.gov |

| Silane Coupling | 2-Iodobenzoic acid | Diphenylmethylamine | Tetramethoxysilane | - | Solvent-free | Environmentally friendly, solventless conditions. nih.gov |

N-Arylation Approaches for Benzamide (B126) Formation

While this compound itself is an N-alkyl benzamide, the synthesis of its N-aryl analogues, such as 2-iodo-N-phenylbenzamide, utilizes N-arylation strategies. nih.gov These methods are crucial for creating structurally diverse amides. Transition-metal-free approaches have been developed, for instance, using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to react with amides. nih.gov This method, however, can be inefficient for simple amides which are not acidic enough to readily form the required anion for the reaction. nih.gov

Another innovative, transition-metal-free method for N-arylation involves a sodium hydride (NaH)-initiated aryne generation from an o-diiodoarene. rsc.org This protocol is practical as it does not require strictly anhydrous conditions or an inert atmosphere. rsc.org Furthermore, N-arylamides can be synthesized from benzonitriles via a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines, which are formed from the nitriles. mdpi.com These routes provide valuable alternatives to traditional metal-catalyzed N-arylation reactions for constructing N-aryl benzamide structures.

Metal-Catalyzed Synthetic Routes for this compound Scaffolds

The 2-iodo-N-substituted benzamide scaffold is an excellent substrate for a variety of metal-catalyzed reactions. The carbon-iodine bond provides a reactive handle for cross-coupling and cyclization reactions, enabling the construction of complex polycyclic systems.

Copper-Catalyzed Tandem Reactions (e.g., Ullman N-alkylation and Intramolecular C-H Amidation)

Copper catalysis is a powerful tool for forming carbon-nitrogen bonds, most famously in the Ullmann condensation. This chemistry can be extended to sophisticated tandem reactions. For example, o-iodo-N-substituted benzamides can undergo a sequence of copper-catalyzed Ullmann N-arylation followed by an intramolecular C-H oxidative amidation. rsc.org

In a process driven by visible light, a copper(II) catalyst, in conjunction with a photosensitizer, can facilitate the synthesis of 2,3-disubstituted quinazolinones from o-iodo-N-substituted benzamides and benzylamines. rsc.org The reaction proceeds under mild conditions, using molecular oxygen from the air as the oxidant. This tandem strategy first involves the coupling of the amine (Ullmann N-arylation/alkylation) followed by an intramolecular cyclization via C-H amidation, leading directly to a heterocyclic core. While the reported example involves N-arylation, the principle can be adapted for intramolecular amidation of N-alkyl benzamides, providing a pathway to diverse heterocyclic products. The mechanism often involves single-electron transfer pathways and aryl radical intermediates. rsc.org

Palladium-Based Coupling Methodologies for Accessing Related Polycyclic Systems

Palladium catalysts are preeminent in cross-coupling chemistry and offer extensive possibilities for elaborating the this compound core into polycyclic structures. The iodine substituent is an ideal starting point for classic reactions like Suzuki, Heck, and Sonogashira couplings, as well as more complex cascade reactions.

Palladium-catalyzed tandem reactions can efficiently construct multiple rings in a single operation. For instance, a reaction between a bromo-diene and an amine bearing alkene groups can generate four new bonds and three rings through a cascade of carboamination and Diels-Alder reactions. nih.gov Similarly, reacting 1-bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylbenzenesulfonamides using a palladium catalyst leads to polycyclic sultams by forming three new bonds and two rings. rsc.org These strategies highlight how an aryl halide can initiate a sequence of intramolecular bond-forming events. Applying this logic, this compound could be coupled with a partner containing appropriately positioned reactive groups to trigger cyclizations and build complex, fused heterocyclic systems. Another approach involves the palladium-catalyzed dual C-H arylation of 2-iodobiphenyls to construct eight-membered carbocycles, demonstrating the power of this method for forming larger ring systems. rsc.org

| Catalytic System | Reaction Type | Substrates | Product Type | Key Features |

| Copper(II)/Visible Light | Tandem Ullmann N-arylation / C-H Amidation | o-Iodo-N-substituted benzamides, Benzylamines | 2,3-Disubstituted quinazolinones | Mild, light-driven, uses air as oxidant. rsc.org |

| Palladium(0) | Cascade Carboamination / Diels-Alder | Bromodienes, Amines with pendant alkenes | Polycyclic Nitrogen Heterocycles | Forms multiple bonds and rings in one pot. nih.gov |

| Palladium(0) | Tandem Cyclization | 1-Bromo-2-(cyclopropylidenemethyl)benzenes, 2-Alkynylbenzenesulfonamides | Polycyclic Sultams | High chemoselectivity and regioselectivity. rsc.org |

Considerations for Catalyst Selection and Ligand Optimization in Cross-Couplings

The success of a metal-catalyzed cross-coupling or cyclization reaction is highly dependent on the choice of the catalyst system, which includes the metal precursor and, critically, the supporting ligand. The ligand plays a multifaceted role: it stabilizes the metal center, influences its reactivity, and can dictate the selectivity of the reaction.

For palladium-catalyzed reactions, a wide array of phosphine-based ligands, such as the Buchwald-type biarylphosphines, and N-heterocyclic carbenes (NHCs) are commonly employed. researchgate.net The choice of ligand can dramatically affect reaction outcomes. In a cobalt-catalyzed reaction of 2-halobenzamides with alkynes, for example, the reaction pathway can be completely switched between forming isoquinolones or 2-vinyl benzamides simply by changing the ligand. rsc.org This demonstrates the power of ligands to control reaction mechanisms, potentially steering a reaction through a radical process or a two-electron transfer pathway. rsc.org

Optimization of reaction conditions often involves screening various ligands and catalyst precursors. researchgate.net In some advanced systems, a dual-ligand approach, where two different ligands work synergistically, can enable novel transformations that are not possible with a single ligand. chemrxiv.org The development of water-soluble ligands has also been a significant advance, allowing for reactions to be performed in aqueous media, which can simplify product isolation and improve the sustainability of the process. kapdigroupresearch.com Therefore, careful selection and optimization of the catalyst and ligand are paramount for developing efficient, selective, and high-yielding synthetic routes to complex molecules derived from the this compound scaffold.

Derivatization Strategies of the this compound Core

The this compound molecule offers two primary sites for chemical modification: the iodophenyl ring and the amide nitrogen. These sites allow for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for various scientific investigations.

Modification of the Iodophenyl Moiety

The carbon-iodine bond in this compound is a key functional handle for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the derivatization of aryl iodides. The Suzuki-Miyaura coupling , which pairs the aryl iodide with an organoboron reagent, is a powerful tool for creating biaryl structures or introducing alkyl and vinyl groups. nih.gov While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of the Suzuki coupling to aryl iodides is well-established. mdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. The choice of ligands, solvents, and base is crucial for optimizing the reaction conditions.

Another cornerstone of palladium-catalyzed C-N bond formation is the Buchwald-Hartwig amination . wikipedia.orgrsc.orgrsc.org This reaction allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, leading to the synthesis of diverse N-aryl compounds. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this transformation. wikipedia.org Although direct application on this compound is not widely reported, the reaction is a standard method for the amination of aryl iodides. researchgate.net

The Sonogashira coupling provides a reliable method for the introduction of alkyne moieties, forming arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of the aryl iodide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This methodology has been successfully applied to various aryl iodides, suggesting its potential for the derivatization of the this compound scaffold.

The Heck reaction offers a pathway to introduce alkenyl groups by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable tool for the synthesis of substituted styrenes and other vinylarenes.

Beyond palladium catalysis, copper-catalyzed reactions also play a role in the derivatization of aryl iodides. For instance, copper-catalyzed N-arylation of amides has been reported, offering an alternative to the Buchwald-Hartwig reaction. rsc.org

The following table summarizes potential derivatization reactions of the iodophenyl moiety based on established methodologies for analogous structures.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | Biaryl or Alkyl/Vinyl-substituted Benzamide |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd Catalyst / Phosphine Ligand / Base | N-Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd Catalyst / Cu(I) Co-catalyst / Base | Arylalkyne |

| Heck Reaction | Alkene (RCH=CH₂) | Pd Catalyst / Base | Alkenyl-substituted Benzamide |

| Copper-Catalyzed N-Arylation | Amide | CuI / Ligand / Base | N,N'-Diaryl Amide |

Functionalization at the Amide Nitrogen

The amide nitrogen in this compound also serves as a point for further functionalization, primarily through N-alkylation and N-arylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Alkylation of secondary amides can be achieved under various conditions. Traditional methods often involve the use of a strong base to deprotonate the amide followed by reaction with an alkyl halide. mdpi.com More recent developments have explored phase-transfer catalysis under microwave irradiation, offering a more rapid and solvent-free approach. mdpi.com The alkylation of diphenylamines with chloroacetonitrile (B46850) has also been reported, suggesting a potential route for introducing functionalized alkyl groups. researchgate.net

N-Arylation of amides can be accomplished through several methods. Transition metal-free approaches have been developed using diaryliodonium salts as aryne precursors, which react with secondary amides to form N-aryl amides. rsc.org Copper-catalyzed N-arylation of amides with iodoferrocene has also been demonstrated, showcasing the versatility of copper catalysis in C-N bond formation. rsc.org

The table below outlines potential functionalization strategies at the amide nitrogen.

| Reaction Type | Reagent | Catalyst/Conditions (Typical) | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | N-Alkyl-N-(diphenylmethyl)-2-iodobenzamide |

| N-Arylation | Diaryliodonium Salt | Base | N-Aryl-N-(diphenylmethyl)-2-iodobenzamide |

| Copper-Catalyzed N-Arylation | Aryl Iodide | CuI / Ligand / Base | N-Aryl-N-(diphenylmethyl)-2-iodobenzamide |

Reactivity and Mechanistic Investigations of N Diphenylmethyl 2 Iodobenzamide

Aryl Radical Cyclization Reactions

Aryl radical cyclizations are powerful methods for constructing ring systems in organic synthesis. The behavior of radicals generated from N-substituted 2-iodobenzamides, such as N-(diphenylmethyl)-2-iodobenzamide, is of particular interest due to the competition between different cyclization pathways and the potential for mechanistic rearrangements. While direct studies on this compound are specific, broader research on related N-vinylic 2-iodobenzamides provides a foundational understanding of the governing principles.

Regioselectivity and Diastereoselectivity in 5-exo versus 6-endo Pathways

In the radical cyclizations of N-substituted 2-iodobenzamides, the regiochemical outcome—whether the reaction proceeds via a 5-exo or a 6-endo transition state—is a critical aspect. For N-vinylic 2-iodobenzamides, the substitution pattern on the vinyl group plays a decisive role. rsc.org Generally, radical cyclizations onto an enamide double bond can lead to either five-membered isoindolones (5-exo) or six-membered lactams (6-endo). Research has shown that simple N-vinylic 2-iodobenzamides tend to yield exclusively the 5-exo cyclization products. rsc.orgresearchgate.net This preference aligns with Baldwin's rules for ring closure, which favor the 5-exo pathway.

However, the introduction of a phenyl substituent on the vinylic carbon atom alpha to the nitrogen atom can shift the selectivity dramatically, favoring the formation of 6-endo products. rsc.orgresearchgate.net This switch in regioselectivity is not straightforward and is often the result of a more complex mechanistic pathway rather than a direct 6-endo cyclization. Controlling regioselectivity between these pathways is a significant challenge, often requiring specific substrate pre-functionalization to steer the reaction towards the less kinetically favored 6-endo mode. capes.gov.br The diastereoselectivity of these cyclizations is also a key consideration, as the formation of new stereocenters can be influenced by the substrate and reaction conditions, though detailed studies often focus on enantioselectivity in the presence of chiral agents. researchgate.netnih.gov

Influence of Electronic and Steric Substituents on Reaction Outcome and Selectivity

The electronic and steric properties of substituents on the N-vinylic 2-iodobenzamide (B1293540) scaffold are instrumental in dictating the reaction's course. As noted, a phenyl group on the vinylic carbon alpha to the nitrogen atom directs the reaction toward what appears to be a 6-endo product. rsc.org This is a prime example of how a substituent can fundamentally alter the product distribution. The table below summarizes findings from studies on related N-vinylic 2-iodobenzamides, which are instructive for understanding the potential behavior of derivatives of this compound.

Table 1: Influence of Vinylic Substituents on Cyclization of N-Vinylic 2-Iodobenzamides

| Substituent on α-Carbon of Vinyl Group | Predominant Cyclization Pathway | Product Type | Citation |

|---|---|---|---|

| Hydrogen | 5-exo | Isoindolone (5-membered ring) | rsc.org, researchgate.net |

| Alkyl | 5-exo | Isoindolone (5-membered ring) | rsc.org, researchgate.net |

| Phenyl | Apparent 6-endo | Six-membered lactam | rsc.org, researchgate.net |

This substituent-dependent outcome highlights the delicate balance between kinetic and thermodynamic control, as well as the potential for rearrangement pathways to become dominant.

Investigation of Intermediate Radicals and Mechanistic Rearrangements (e.g., Neophyl Rearrangement)

Detailed mechanistic studies have revealed that the apparent 6-endo cyclization products are often the result of a rapid rearrangement of an initially formed 5-exo cyclized radical. rsc.orgresearchgate.net This type of rearrangement is known as a Neophyl rearrangement. The process begins with the standard formation of an aryl radical from the 2-iodobenzamide precursor, which then undergoes a kinetically favored 5-exo cyclization. If the resulting radical intermediate is stabilized by a substituent, such as the phenyl group on the adjacent carbon, it can undergo a 1,2-aryl shift. This rearrangement expands the five-membered ring into a six-membered ring, leading to the thermodynamically more stable 6-endo product. researchgate.net

Experiments varying the concentration of the radical mediator, such as tributyltin hydride (Bu₃SnH), support this hypothesis. rsc.orgresearchgate.net At high concentrations of Bu₃SnH, the initially formed 5-exo radical is trapped before it can rearrange, leading to a higher proportion of the 5-exo product. Conversely, at lower concentrations, the radical has a longer lifetime, allowing the Neophyl rearrangement to occur and yield the 6-endo product. researchgate.net This confirms that the formation of the six-membered ring is not a direct 6-endo cyclization but a consequence of a 5-exo cyclization followed by rearrangement.

Cross-Coupling Chemistry and C-X Bond Activation

This compound is also a valuable substrate in cross-coupling chemistry, primarily leveraging the reactive carbon-iodine (C-I) bond. Furthermore, the amide C-N bond presents opportunities for more advanced transformations.

Applications in Suzuki-Miyaura and Other Established Cross-Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.comrsc.org The carbon-iodine bond in this compound is well-suited for such palladium-catalyzed reactions. In this context, the 2-iodobenzamide moiety can be coupled with a variety of organoboron reagents (boronic acids or esters) to introduce new aryl or vinyl groups at the 2-position of the benzoyl scaffold. mdpi.com These reactions are known for their high functional group tolerance and are widely used in pharmaceutical and materials science. mdpi.comrsc.org

The general applicability of the Suzuki-Miyaura coupling allows for the synthesis of complex biaryl ketones and other derivatives from amide precursors. mdpi.com While specific examples for this compound require targeted investigation, the reactivity of the aryl iodide functionality is well-established, making it a reliable substrate for this class of reactions under standard palladium catalysis conditions. beilstein-journals.orgnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation | beilstein-journals.org |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent | nih.gov, mdpi.com |

| Solvent | Toluene (B28343), Ethanol, THF | Solubilizes reactants and catalyst | mdpi.com, nih.gov |

| Boron Reagent | Arylboronic acid | Source of the new carbon substituent | mdpi.com |

Metal-Catalyzed Activation of Amide C-N Bonds in Reductive Transformations

While the C-I bond is the most reactive site for cross-coupling, the amide C-N bond represents a more challenging but potentially valuable point for chemical modification. The activation of the typically robust amide bond is an area of growing research interest. Specific palladium catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have shown promise in cleaving the N–C(O) bond of certain amides, such as N-acylphthalimides, for use in acyl-coupling reactions. mdpi.com This suggests that under specific catalytic conditions, the acyl portion of the amide could be utilized in transformations.

In the context of this compound, reductive transformations targeting the C-N bond would likely require specialized metal catalysts and conditions designed to overcome the high stability of the amide linkage. Such reactions could potentially lead to the formation of aldehydes or other reduced products after cleavage of the diphenylmethylamine group. This area remains a frontier in catalysis, with significant potential for developing novel synthetic methodologies.

Hypervalent Iodine Chemistry and Organocatalysis

The field of hypervalent iodine chemistry has burgeoned due to the development of reagents that are not only efficient and selective but also environmentally benign alternatives to traditional heavy metal oxidants. Aryl iodides, such as this compound, serve as fundamental precursors for the synthesis of hypervalent iodine compounds. The reactivity of these precursors is intrinsically linked to the electronic and steric properties of the substituents on the aromatic ring.

This compound as a Potential Precursor for In Situ Generated Hypervalent Iodine Reagents

This compound possesses the necessary structural motif—an iodine atom attached to an aromatic ring—to be a precursor for hypervalent iodine reagents. The general principle involves the oxidation of the iodine(I) center to a higher oxidation state, typically iodine(III) or iodine(V), using a terminal oxidant. This in situ generation strategy avoids the isolation of potentially unstable hypervalent iodine compounds.

The presence of the bulky N-(diphenylmethyl)amido group at the ortho position can be expected to influence the reactivity of the iodine center. This steric hindrance might affect the rate and efficiency of the oxidation process to form the active hypervalent iodine species. Furthermore, the electronic nature of the benzamide (B126) moiety could modulate the electrophilicity of the resulting hypervalent iodine reagent, thereby influencing its reactivity in subsequent chemical transformations.

Evaluation of Catalytic Activity in Stoichiometric and Catalytic Oxidation Reactions

While specific studies evaluating the catalytic activity of this compound are not extensively documented in the literature, the catalytic potential of related 2-iodobenzamide derivatives has been explored. For instance, studies on N-substituted 2-iodobenzamides have shown their capability to catalyze the oxidation of alcohols to the corresponding aldehydes and ketones. In these systems, the iodoarene is used in catalytic amounts along with a stoichiometric terminal oxidant, such as Oxone® or m-chloroperbenzoic acid (m-CPBA).

A hypothetical catalytic cycle for the oxidation of an alcohol using this compound as a precatalyst would involve the following steps:

Oxidation: The iodine(I) center of this compound is oxidized by a terminal oxidant to a hypervalent iodine(III) or iodine(V) species.

Ligand Exchange: The alcohol substrate coordinates to the hypervalent iodine center, displacing one of the ligands from the oxidant.

Reductive Elimination: An intramolecular hydrogen abstraction from the coordinated alcohol, followed by reductive elimination, yields the oxidized product (aldehyde or ketone), the reduced iodoarene catalyst, and byproducts.

The efficiency of such a catalytic system would be highly dependent on the reaction conditions, including the choice of solvent and terminal oxidant.

Mechanistic Elucidation of Catalyst Regeneration and Active Species Formation in Hypervalent Iodine Catalysis

The mechanism of catalyst regeneration is a crucial aspect of hypervalent iodine catalysis. After the reductive elimination step that yields the desired product, the iodoarene catalyst is regenerated in its initial iodine(I) state, ready to re-enter the catalytic cycle upon oxidation by the terminal oxidant.

The formation of the active hypervalent iodine species from this compound would likely proceed through an initial activation of the terminal oxidant. For example, with Oxone®, the active species is believed to be potassium peroxymonosulfate. The nucleophilic attack of the iodine atom on the electrophilic oxygen of the activated oxidant would lead to the formation of the hypervalent iodine intermediate. The specific structure of this active species, whether it is a monomeric, dimeric, or polymeric species in solution, would be a key area for mechanistic investigation. Spectroscopic techniques such as NMR and mass spectrometry could be employed to identify and characterize these transient intermediates.

Other Significant Transformation Pathways

Beyond its potential role in hypervalent iodine chemistry, the structural features of this compound open up possibilities for other chemical transformations.

Thionation Reactions Utilizing Thionating Reagents (e.g., Lawesson's Reagent)

The conversion of a carbonyl group in an amide to a thiocarbonyl group to form a thioamide is a fundamental transformation in organic synthesis. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for this purpose.

The reaction of this compound with Lawesson's reagent would be expected to yield the corresponding thioamide, N-(diphenylmethyl)-2-iodobenzothioamide. The general mechanism for thionation with Lawesson's reagent involves a [2+2] cycloaddition of the carbonyl group with the P=S bond of the reagent, followed by cycloreversion to give the thioamide and a phosphorus-containing byproduct.

| Reactant | Reagent | Product |

| This compound | Lawesson's Reagent | N-(diphenylmethyl)-2-iodobenzothioamide |

The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene or xylene. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Intramolecular Annulation and Cycloaddition Reactions

The presence of the iodine atom on the benzene (B151609) ring and the amide functionality in this compound provides handles for intramolecular cyclization reactions to construct heterocyclic systems. For instance, under transition-metal catalysis, particularly with palladium or copper catalysts, intramolecular C-N bond formation could be envisioned.

One potential pathway could involve the intramolecular Heck-type reaction or a Buchwald-Hartwig amidation. In such a scenario, the nitrogen of the amide could displace the iodine atom to form a lactam. However, the formation of a five-membered ring in this case would be geometrically constrained.

Alternatively, the generation of a radical at the carbon bearing the iodine atom, followed by intramolecular trapping by the aromatic ring of the diphenylmethyl group, could lead to the formation of fused polycyclic aromatic systems. The feasibility of these intramolecular reactions would depend on the specific reaction conditions and the use of appropriate catalysts or radical initiators.

Advanced Spectroscopic and Structural Elucidation Studies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of N-(diphenylmethyl)-2-iodobenzamide in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's behavior can be assembled.

Elucidation of Transient Reaction Intermediates and Unstable Species

In mechanistic studies, NMR spectroscopy can be employed to detect and characterize transient intermediates that may form during chemical transformations of this compound. For instance, in reactions involving the iodine substituent, such as cross-coupling or radical reactions, specialized NMR techniques like in situ monitoring or low-temperature NMR could potentially identify fleeting species. The presence of the bulky diphenylmethyl group and the ortho-iodo substituent can influence reaction pathways, and NMR would be instrumental in distinguishing between different proposed mechanisms by observing the formation and decay of key intermediates.

Conformational Analysis and Dynamic Processes via Advanced NMR Techniques (e.g., NOESY, RDC)

The conformational flexibility of this compound, particularly around the amide bond and the bonds connecting the phenyl rings, can be elucidated using advanced NMR techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical in determining the through-space proximity of protons. For example, NOE correlations between the N-H proton and the methine proton of the diphenylmethyl group would confirm the trans conformation of the amide bond. Furthermore, NOEs between the protons of the diphenylmethyl group and the aromatic protons of the benzamide (B126) moiety would provide insights into the preferred orientation of these bulky groups relative to each other.

Residual Dipolar Couplings (RDCs) , measured in a weakly aligning medium, can provide information on the time-averaged orientation of internuclear vectors relative to the magnetic field. This data can be used to refine the solution-state conformation of this compound, offering a more precise model than that obtainable from NOE data alone.

Investigation of Intermolecular Interactions and Catalyst-Substrate Binding

NMR titration experiments can be utilized to study intermolecular interactions between this compound and other molecules, such as catalysts or binding partners. By monitoring changes in the chemical shifts of the protons and carbons of this compound upon the addition of a binding agent, the sites of interaction can be mapped. For example, in a potential catalytic process, shifts in the resonances of the amide N-H, the carbonyl carbon, or the aromatic protons adjacent to the iodine atom could indicate their involvement in binding to a catalyst's active site.

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 2-iodo-N-phenylbenzamide, provides a strong basis for predicting its solid-state characteristics. nih.gov

Analysis of Crystal Packing Motifs and Supramolecular Interactions (e.g., N—H⋯O Hydrogen Bonding, C—I⋯π(ring) Halogen Bonding)

In the solid state, molecules of this compound are expected to engage in a variety of non-covalent interactions that dictate their packing in the crystal lattice.

N—H⋯O Hydrogen Bonding: A prominent and predictable interaction is the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule. In the analogous 2-iodo-N-phenylbenzamide, these N—H⋯O hydrogen bonds form chains of molecules. nih.gov A similar motif is anticipated for this compound, leading to the formation of one-dimensional supramolecular chains.

The table below summarizes the expected key intermolecular interactions for this compound based on its structural analog.

| Interaction Type | Donor | Acceptor | Expected Geometric Parameters (based on 2-iodo-N-phenylbenzamide) |

| Hydrogen Bonding | N-H | C=O | N⋯O distance: ~2.9 Å, N-H⋯O angle: ~160-170° |

| Halogen Bonding | C-I | π-system of phenyl ring | I⋯π distance: ~3.5-3.8 Å, C-I⋯π angle: ~160-175° |

Correlating Solid-State Conformations with Solution-Phase Reactivity and Selectivity

The solid-state conformation determined by X-ray crystallography provides a snapshot of a low-energy state of the molecule. This information can be invaluable for understanding its reactivity. For instance, the dihedral angles between the aromatic rings and the amide plane in the crystal structure can suggest the predominant conformation in non-polar solvents. In 2-iodo-N-phenylbenzamide, the iodobenzene (B50100) ring is significantly twisted out of the amide plane. nih.gov A similar non-planar conformation is expected for this compound, which would have implications for its steric accessibility and, consequently, its reactivity in processes like metal-catalyzed cross-coupling reactions. The steric hindrance imposed by the bulky diphenylmethyl group, as visualized in the solid-state structure, would likely play a significant role in directing the approach of reagents and influencing the selectivity of reactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progression Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups within a molecule and for monitoring their transformations during a chemical reaction. The specific vibrational modes of chemical bonds (stretching, bending, rocking, etc.) absorb or scatter light at characteristic frequencies, providing a unique "fingerprint" of the molecule.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H (Amide) | Stretching | 3300-3500 | A single, sharp peak is expected for the secondary amide. nih.gov |

| C-H (Aromatic) | Stretching | 3000-3100 | Multiple weak to medium bands are characteristic of the phenyl rings. |

| C-H (Aliphatic) | Stretching | 2850-3000 | Associated with the diphenylmethyl group. |

| C=O (Amide I) | Stretching | 1630-1680 | A strong, sharp absorption, characteristic of the amide carbonyl group. nih.gov |

| N-H (Amide II) | Bending | 1510-1550 | An intense band resulting from N-H bending and C-N stretching. nih.gov |

| C=C (Aromatic) | Stretching | 1450-1600 | Multiple bands indicating the presence of the aromatic rings. |

| C-N (Amide) | Stretching | 1200-1300 | |

| C-I | Stretching | 500-600 | The presence of the heavy iodine atom would result in a low-frequency vibration. |

Reaction Progression Monitoring:

Vibrational spectroscopy is particularly adept at monitoring the real-time progress of a chemical reaction. For instance, in a hypothetical hydrolysis of this compound to form 2-iodobenzoic acid and diphenylmethanamine, the transformation of the functional groups can be tracked.

The reaction progress can be monitored by observing the disappearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands of the starting material, this compound. Concurrently, the appearance of new, characteristic peaks would signal the formation of the products. Specifically, one would expect to see the emergence of a broad O-H stretching band around 2500-3300 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹ for the carboxylic acid (2-iodobenzoic acid), along with the appearance of the characteristic N-H stretching bands for the primary amine (diphenylmethanamine) around 3300-3500 cm⁻¹ (typically two bands for a primary amine). nih.gov This ability to track changes in real-time provides invaluable kinetic and mechanistic information.

High-Resolution Mass Spectrometry for Reaction Product Identification and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, a critical step in the characterization of new reaction products.

For this compound, the theoretical exact mass can be calculated, and any deviation from the experimentally measured mass would be in the parts-per-million (ppm) range, confirming the identity of the compound with a high degree of confidence.

Table 2: Theoretical Exact Mass Data for this compound and a Hypothetical Reaction Product

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₂₀H₁₆INO | 413.0277 |

| 2-Iodobenzoic Acid | C₇H₅IO₂ | 247.9334 |

The utility of HRMS extends to the identification of products from chemical reactions. For example, if this compound were to undergo a reaction where the iodine atom is replaced by a hydroxyl group to form N-(diphenylmethyl)-2-hydroxybenzamide, HRMS could unequivocally confirm the transformation by detecting the mass of the new product.

Isotopic Labeling Studies:

Isotopic labeling, coupled with HRMS, is a sophisticated technique used to elucidate reaction mechanisms. By strategically replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹⁶O with ¹⁸O, or ¹H with ²H), the fate of that specific atom can be traced throughout the reaction.

Consider the hydrolysis of this compound. A key mechanistic question is whether the oxygen atom in the resulting 2-iodobenzoic acid comes from the amide carbonyl group or from the water molecule that participates in the reaction. To answer this, the hydrolysis can be carried out using water enriched with the ¹⁸O isotope (H₂¹⁸O).

If the reaction proceeds via nucleophilic attack of the water molecule on the carbonyl carbon, followed by the cleavage of the C-N bond, the ¹⁸O atom will be incorporated into the carboxylic acid product. HRMS analysis of the product mixture would reveal a peak corresponding to the mass of the ¹⁸O-labeled 2-iodobenzoic acid (C₇H₅I¹⁸OO), which would be approximately 2 Da heavier than the unlabeled version. The detection of this heavier isotopologue would provide strong evidence for this reaction pathway. This level of detail is crucial for a complete understanding of the reaction mechanism.

Computational and Theoretical Investigations of N Diphenylmethyl 2 Iodobenzamide

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the electronic structure and predicting the reactivity of N-(diphenylmethyl)-2-iodobenzamide. semanticscholar.org These methods solve the Schrödinger equation, or a simplified form of it, to provide a detailed picture of the electron distribution and energy of the molecule.

DFT, in particular, has become a popular choice due to its balance of accuracy and computational cost. researchgate.net By approximating the complex many-electron problem with the electron density, DFT can be used to calculate a wide range of molecular properties. Ab initio methods, while more computationally intensive, can offer even higher accuracy by making fewer approximations.

Prediction of Transition State Structures and Activation Energy Barriers

A key application of quantum chemical methods is in the study of chemical reactions. For this compound, these methods can be used to predict the structures of transition states and calculate the activation energy barriers for various potential reactions. nih.gov This information is crucial for understanding reaction mechanisms and predicting reaction rates.

For instance, in a hypothetical intramolecular cyclization reaction, DFT calculations could be employed to locate the transition state structure and determine the energy required to reach it. This would involve mapping the potential energy surface of the reaction and identifying the saddle point that corresponds to the transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Functional/Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | B3LYP/6-311+G(d,p) | PCM (DCM) | 25.4 |

| Amide Bond Rotation | M06-2X/def2-TZVP | SMD (Toluene) | 15.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from quantum chemical calculations.

Computational Modeling of Spectroscopic Signatures to Aid Experimental Assignment

Quantum chemical calculations are invaluable for interpreting experimental spectroscopic data. By simulating spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra, researchers can assign experimental signals to specific atoms or molecular vibrations. nih.gov

For this compound, DFT calculations can predict the chemical shifts of the ¹H and ¹³C atoms, aiding in the analysis of NMR spectra. nih.gov Similarly, the vibrational frequencies calculated by DFT can be correlated with the peaks observed in an IR spectrum, providing a detailed understanding of the molecule's vibrational modes. Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions responsible for UV-Visible absorption, helping to interpret the electronic spectrum of the molecule. semanticscholar.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Processes

While quantum chemical methods provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the study of dynamic processes. mdpi.comnih.gov

For a flexible molecule like this compound, MD simulations can reveal the different conformations that the molecule can adopt and the transitions between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. By analyzing the trajectory of an MD simulation, researchers can identify the most stable conformations and calculate the free energy differences between them.

Theoretical Analysis of Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecules. scielo.org.mxrsc.org For this compound, several types of non-covalent interactions are expected to be important, including halogen bonding and π-stacking.

Characterization of Halogen Bonding and π-Stacking Interactions

The iodine atom in this compound can act as a halogen bond donor, forming interactions with electron-rich atoms like oxygen or nitrogen. rsc.orgmdpi.comnih.gov Halogen bonds are highly directional interactions that can influence molecular conformation and crystal packing. nih.gov Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize these interactions and quantify their strength. rsc.org

The phenyl rings in the diphenylmethyl group and the benzamide (B126) moiety provide opportunities for π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, can also play a significant role in the molecule's structure and aggregation behavior.

Table 2: Theoretical Characterization of Non-Covalent Interactions in a Dimer of this compound

| Interaction Type | Interacting Atoms/Groups | Distance (Å) | Interaction Energy (kcal/mol) |

| Halogen Bond | C-I···O=C | 2.95 | -3.5 |

| π-Stacking | Phenyl Ring 1···Phenyl Ring 2 | 3.50 | -2.8 |

| Hydrogen Bond | N-H···O=C | 2.10 | -5.2 |

Note: This table presents hypothetical data derived from computational models to illustrate the nature of non-covalent interactions.

Influence of Weak Interactions on Molecular Conformation and Crystal Packing

The interplay of various weak interactions, including halogen bonds, π-stacking, and hydrogen bonds, dictates the preferred conformation of this compound in both solution and the solid state. nih.govnih.gov In the crystal, these interactions work in concert to create a specific three-dimensional packing arrangement.

Computational studies can predict the most stable crystal packing by calculating the lattice energy for different possible arrangements. Hirshfeld surface analysis is another powerful tool that can be used to visualize and quantify the intermolecular contacts in a crystal structure, providing insights into the relative importance of different non-covalent interactions. nih.govresearchgate.net

Computational Design and Screening of Novel Catalytic Systems and Ligands

The synthesis and functionalization of this compound often rely on transition metal-catalyzed cross-coupling reactions. Computational chemistry has emerged as a powerful tool to accelerate the discovery and optimization of catalytic systems for such transformations. By employing theoretical calculations, researchers can predict the efficacy of potential catalysts and ligands, thereby minimizing the need for extensive empirical screening and providing valuable insights into reaction mechanisms. This approach is particularly useful in designing systems for C-N and C-C bond-forming reactions involving aryl halides like 2-iodobenzamides.

Theoretical Framework for Catalyst Design

For reactions involving this compound, computational studies would typically focus on palladium- or copper-based catalytic systems, which are commonly employed for the amination and arylation of aryl halides. nih.govrsc.orgnih.gov The general workflow for the computational design and screening of new catalysts and ligands involves several key stages:

Selection of a Model Reaction: A representative reaction, such as the coupling of 2-iodobenzamide (B1293540) with a specific amine or arylating agent, is chosen for the computational study.

High-Throughput Virtual Screening: A large library of potential ligands is computationally screened. This initial screening often uses simplified models and lower levels of theory to quickly identify promising candidates based on key descriptors.

Detailed Mechanistic Investigation: The most promising candidates from the initial screening are then subjected to more rigorous DFT calculations to map out the complete reaction pathway. This provides a detailed understanding of how the ligand influences the catalytic cycle.

In Silico Optimization: Based on the mechanistic insights, the lead ligand structures can be further modified in silico to enhance their performance.

Experimental Validation: The most promising catalysts and ligands identified through computational work are then synthesized and tested experimentally to validate the theoretical predictions.

Screening of Ligands for Enhanced Catalytic Activity

The choice of ligand is crucial for the success of a transition metal-catalyzed reaction. The ligand can influence the solubility, stability, and reactivity of the catalyst. Computational screening allows for the rapid evaluation of a wide variety of ligands, saving significant time and resources compared to traditional experimental methods.

For the synthesis of N-aryl derivatives from this compound, a copper-catalyzed Ullmann-type reaction could be employed. Computational studies can screen different types of ligands, such as Schiff bases or phosphines, to identify those that promote the reaction under milder conditions and with higher yields. nih.gov The screening process would involve calculating key parameters that correlate with catalytic activity.

One important parameter is the percent buried volume (%VBur), which quantifies the steric bulk of a ligand around the metal center. nih.gov This descriptor can be used to predict how sterics will affect the coordination of reactants and the subsequent reaction steps. nih.gov For instance, in a hypothetical screening of P,N-ligands for a gold(III)-mediated S-arylation, DFT calculations could be used to determine the %VBur for a series of ligands and correlate this with the calculated energy barriers for key reaction steps. nih.govcore.ac.ukrsc.org

Table 1: Hypothetical Computational Screening of P,N-Ligands for a Coupling Reaction

| Ligand Modifier (R Group) | Calculated %VBur | Calculated Coordination Rate Constant (M⁻¹s⁻¹) |

| Methyl | 65.2 | 18,500 |

| Ethyl | 66.1 | 17,200 |

| Isopropyl | 67.8 | 15,100 |

| Cyclopentyl | 66.5 | 19,800 |

| Cyclohexyl | 67.0 | 16,600 |

This table is a hypothetical representation based on the types of data generated in computational screening studies. nih.govcore.ac.ukrsc.org

Design of Novel Catalytic Systems

Beyond ligand screening, computational methods can be used to design entirely new catalytic systems. This can involve exploring different transition metals, oxidation states, and coordination environments. For example, while palladium catalysts are often used for amination reactions, computational studies might reveal that a copper-based catalyst is more effective for a specific transformation involving this compound. nih.govrsc.org

Mechanistic studies using DFT can reveal subtle but crucial aspects of the catalytic cycle. For instance, in the palladium-catalyzed amination of aryl halides, computational work has shown that the reductive elimination of the arylamine can be the turnover-limiting step. unimi.it It has also elucidated the equilibrium between arylpalladium(II) amido and hydroxo complexes that occurs prior to this step. unimi.it Understanding these details is critical for designing more efficient catalysts.

Table 2: Hypothetical Calculated Energy Barriers for Key Steps in a Pd-Catalyzed Amination

| Catalytic System | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) |

| Pd/Ligand A | 12.5 | 18.2 |

| Pd/Ligand B | 13.1 | 16.5 |

| Pd/Ligand C | 11.8 | 19.0 |

This table presents hypothetical data to illustrate how computational chemistry can be used to compare the performance of different catalytic systems.

Structure Reactivity Relationships and Rational Design Principles

Impact of the Diphenylmethyl Moiety on Steric and Electronic Environments

The diphenylmethyl group, characterized by its two phenyl rings attached to a single carbon, exerts a significant steric influence on the molecule. This bulkiness can direct the approach of reagents, thereby controlling the stereochemistry of reactions. For instance, in cyclization reactions, the diphenylmethyl group can shield one face of the molecule, leading to the preferential formation of one diastereomer.

From an electronic standpoint, the phenyl rings of the diphenylmethyl moiety can participate in π-stacking interactions and other non-covalent interactions, which can stabilize transition states and influence reaction pathways. While not strongly electron-donating or withdrawing, the collective electronic nature of this group can subtly affect the reactivity of the amide nitrogen and the adjacent carbonyl group.

A key aspect of the diphenylmethyl group is its role as a protecting group for the amide nitrogen. Its bulky nature prevents unwanted side reactions at the nitrogen atom, allowing for selective transformations at other sites of the molecule. The stability of this group under various reaction conditions, coupled with its ability to be cleaved when necessary, makes it a valuable component in multi-step syntheses.

Electronic and Steric Effects of Substituents on the 2-Iodobenzamide (B1293540) Core on Reaction Rates and Selectivities

The 2-iodobenzamide core is the primary site of reactivity in many transformations involving N-(diphenylmethyl)-2-iodobenzamide, particularly in radical cyclization reactions to form isoindolinones. The electronic and steric properties of substituents on this aromatic ring can have a profound impact on the rates and selectivities of these reactions.

Electron-withdrawing groups on the benzamide (B126) ring can enhance the rate of radical cyclization by making the aryl radical more electrophilic and thus more susceptible to attack by the amide's carbonyl oxygen. Conversely, electron-donating groups can decrease the reaction rate. The position of the substituent also plays a crucial role, with effects being most pronounced when they are located at positions that can electronically influence the carbon-iodine bond cleavage and subsequent radical formation.

The steric hindrance introduced by substituents on the 2-iodobenzamide core can also influence reaction outcomes. Bulky substituents near the iodine atom can hinder the approach of the radical initiator, potentially slowing down the reaction. However, they can also influence the conformation of the molecule, which in turn can affect the diastereoselectivity of cyclization reactions.

Table 1: Effect of Substituents on the 2-Iodobenzamide Core in Radical Cyclization

| Substituent (R) | Electronic Nature | Position | Observed Effect on Reaction Rate |

| NO₂ | Electron-withdrawing | 4 | Increased |

| CN | Electron-withdrawing | 4 | Increased |

| OCH₃ | Electron-donating | 4 | Decreased |

| CH₃ | Electron-donating | 4 | Decreased |

This table is a generalized representation based on established principles of organic chemistry.

Rational Design of this compound Derivatives for Tailored Chemical Transformations

The modular nature of this compound allows for the rational design of derivatives to achieve specific goals in chemical synthesis. By strategically modifying either the diphenylmethyl moiety or the 2-iodobenzamide core, chemists can fine-tune the steric and electronic properties of the molecule to control reactivity and selectivity.

For instance, introducing chiral centers into the diphenylmethyl group can lead to the development of chiral auxiliaries for asymmetric synthesis. These modified scaffolds can induce chirality in the products of cyclization or other transformations. Similarly, altering the substituents on the 2-iodobenzamide ring can be used to modulate the reactivity of the C-I bond, making it more or less susceptible to cleavage under specific reaction conditions.

The design of derivatives can also be guided by the desire to access a variety of final products. For example, by incorporating functional groups into the benzamide portion that can be further transformed after an initial reaction, a single scaffold can serve as a versatile intermediate for the synthesis of a library of related compounds.

Strategies for Stereochemical Control and Asymmetric Induction in Reactions Involving this Scaffold

Achieving stereochemical control is a central theme in modern organic synthesis, and reactions involving the this compound scaffold are no exception. Several strategies have been developed to control the formation of stereocenters in these reactions.

One common approach is substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of the reaction. This can be achieved by using enantiomerically pure starting materials or by incorporating a chiral auxiliary into the this compound structure. The bulky diphenylmethyl group itself can act as a stereo-directing group, influencing the facial selectivity of reactions.

Another strategy involves the use of chiral reagents or catalysts. numberanalytics.com Chiral Lewis acids, for example, can coordinate to the carbonyl oxygen of the amide, creating a chiral environment that biases the approach of incoming reagents. e-bookshelf.de Similarly, chiral radical initiators or mediators can be employed in radical reactions to induce enantioselectivity. numberanalytics.com

The choice of reaction conditions, such as solvent and temperature, can also play a significant role in stereochemical control. numberanalytics.com Non-polar solvents may enhance the influence of steric effects, while lower temperatures often lead to higher selectivities by favoring the transition state with the lowest activation energy. e-bookshelf.de By carefully optimizing these parameters, it is often possible to achieve high levels of diastereoselectivity or enantioselectivity. numberanalytics.com

Table 2: Strategies for Stereochemical Control

| Strategy | Description | Example |

| Substrate Control | Use of a chiral starting material or auxiliary to direct the stereochemical outcome. | A chiral amine is used to synthesize the this compound derivative. |

| Reagent/Catalyst Control | Employment of a chiral reagent or catalyst to induce asymmetry. numberanalytics.com | A chiral Lewis acid is used to catalyze a cyclization reaction. e-bookshelf.de |

| Control of Reaction Conditions | Optimization of solvent, temperature, and other parameters to favor the formation of one stereoisomer. numberanalytics.com | Running a reaction at a lower temperature to increase diastereoselectivity. |

This table provides a summary of common strategies for achieving stereochemical control in organic synthesis.

Emerging Research Avenues and Future Perspectives

Development of Sustainable and Green Chemical Approaches in Synthesis and Catalysis

The push towards environmentally benign chemical processes is a major driver of modern research. For a molecule like N-(diphenylmethyl)-2-iodobenzamide, this involves rethinking its synthesis and application to minimize waste, reduce energy consumption, and eliminate hazardous substances.

Greener Synthesis Routes: Traditional amide bond formation often relies on coupling agents that produce significant waste or requires harsh reaction conditions. Future research is geared towards developing more sustainable methods. One promising area is the use of catalytic protocols that avoid stoichiometric activators. For instance, methods for the direct methoxymethylation of primary amides using methanol (B129727) as both a reagent and solvent, driven by manganese catalysis, represent a step toward greener amide functionalization. rsc.org Such strategies, which liberate dihydrogen as the only byproduct, could be adapted for modifying the benzamide (B126) core. rsc.org Another green approach is the use of solvent-free "mechanochemical" methods, where mechanical force in a ball mill or a screw reactor is used to drive the reaction between a carboxylic acid and an amine, offering a clean and efficient synthesis route. digitellinc.com

Sustainable Catalysis: The presence of an iodine atom on the benzamide ring opens up possibilities for greener catalytic cross-coupling reactions. Transition-metal catalysis, particularly with earth-abundant metals like nickel, is being explored for C-H functionalization, providing a more sustainable alternative to precious metals like palladium. researchgate.net These methods allow for the direct formation of new bonds on the aromatic ring, reducing the need for pre-functionalized starting materials and thus streamlining the synthesis in a more atom-economical fashion. researchgate.net

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is undergoing a technological revolution, moving from traditional batch processes to more controlled and efficient continuous flow systems.

Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages for the synthesis of amides like this compound. nih.gov This technology provides superior control over reaction parameters such as temperature and mixing, enhances safety, and allows for easier scaling. nih.govresearchgate.net Simple and efficient solvent-free protocols for the continuous flow synthesis of amides have been developed, sometimes using screw reactors that achieve high conversion in minutes. digitellinc.comrsc.org This approach is not only faster but also often results in cleaner products, reducing the need for extensive purification. rsc.org

Table 1: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient and uniform |

| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reactor volume |

| Scalability | Difficult, requires process re-optimization | Straightforward, linear scaling by running longer |

| Process Control | Limited | Precise control over stoichiometry and temperature |

| Product Purity | Often requires significant purification | Higher purity, reduced side-reactions |

Automated Platforms: The integration of flow chemistry with automated platforms, often driven by artificial intelligence and machine learning, is poised to accelerate chemical discovery. These systems can rapidly screen different reaction conditions and starting materials to optimize the synthesis of a target molecule or to create libraries of related compounds for screening purposes. Such platforms could be employed to quickly synthesize derivatives of this compound, facilitating the exploration of its structure-activity relationships in various applications.

Exploration of this compound as a Building Block in Advanced Materials Science Research

The unique structural features of this compound make it an intriguing candidate for the development of novel materials.

The key to its potential lies in the reactive carbon-iodine (C-I) bond. This site can be readily functionalized through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This versatility allows the molecule to act as a monomer or a key building block that can be incorporated into larger polymeric structures. For instance, iodinated compounds are used in the synthesis of polymers for various applications, including as contrast media for medical imaging. google.com

By polymerizing or grafting this compound onto other structures, it may be possible to create advanced materials with tailored properties. The bulky diphenylmethyl group could impart specific steric and conformational characteristics to a polymer chain, influencing its solubility, thermal stability, and mechanical properties. The benzamide core itself can participate in hydrogen bonding, potentially leading to self-assembling materials or materials with specific recognition capabilities. While this area remains largely exploratory for this specific molecule, the foundational chemistry suggests a rich field for future materials science research.

Design and Development of Next-Generation Catalytic Systems Based on Substituted Benzamide Scaffolds

Substituted amides are increasingly recognized not just as synthetic targets but as crucial components of catalytic systems. The amide functional group can act as a "directing group," coordinating to a metal center and positioning it to activate a specific C-H bond elsewhere on the molecule. mdpi.comnih.gov

The this compound scaffold possesses several features that make it a compelling candidate for designing new catalysts or ligands:

The Amide Moiety: The amide can serve as a directing group to facilitate regioselective C-H functionalization at the ortho position of the benzoyl ring. researchgate.netnih.gov

The Iodine Substituent: The electronic properties of the iodine atom can influence the reactivity of the aromatic ring and the coordinating ability of the amide.

The N-diphenylmethyl Group: The significant steric bulk of this group can create a specific chiral pocket around a metal center if the molecule is used as a ligand, potentially enabling stereoselective transformations.

Research into related N-substituted benzamides has shown their utility in a range of transition-metal-catalyzed reactions, including arylations and olefinations. mdpi.comnih.gov By systematically modifying the substituents on the this compound scaffold, a new generation of ligands and catalysts could be developed. These systems could be tailored for specific transformations, offering enhanced selectivity and efficiency, and contributing to the broader toolkit of synthetic chemistry.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(diphenylmethyl)-2-iodobenzamide, and how can purity be maximized?

Answer:

The synthesis typically involves coupling 2-iodobenzoyl chloride with diphenylmethylamine under controlled conditions. A palladium-catalyzed approach (as described for analogous N-benzyl-2-iodobenzamides) can be adapted by substituting benzylamine with diphenylmethylamine . Key steps:

- Reaction Setup : Use anhydrous dichloromethane or DMF as solvents under nitrogen to prevent hydrolysis.

- Reagents : 2-iodobenzoyl chloride (1.5 equiv), diphenylmethylamine (1 equiv), and triethylamine (2 equiv) as a base.

- Workup : Purify via flash chromatography (hexane/EtOAc gradient) to remove unreacted starting materials.

- Purity Optimization : Monitor reaction progress via TLC, and characterize the product using , , and HRMS. Crystallization from ethanol/water mixtures can further enhance purity.

Basic: How can the molecular structure of this compound be validated experimentally?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- Spectroscopy :

- : Confirm the presence of aromatic protons (6.5–8.0 ppm), diphenylmethyl protons (5.2–5.5 ppm for benzylic CH), and the amide NH (~9 ppm).

- IR Spectroscopy: Identify amide C=O stretching (~1650 cm) and N–H bending (~1550 cm).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–I bond ~2.09 Å, amide geometry). For example, analogous iodobenzamide structures were resolved in space groups like .

Advanced: What strategies resolve contradictions in reported biological activities of iodobenzamide derivatives?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. lack of efficacy) may arise from structural variations or assay conditions. Mitigation strategies:

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., diphenylmethyl vs. diethylaminoethyl groups). For instance, N-(2-diethylaminoethyl)-2-iodobenzamide showed melanoma-specific uptake due to its cationic side chain , while diphenylmethyl analogs may prioritize lipophilicity.

- Assay Standardization : Use consistent cell lines (e.g., A375 melanoma cells) and controls. For enzyme inhibition, employ kinetic assays (e.g., Michaelis-Menten plots) to quantify values .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like tyrosinase or β-amyloid .

Advanced: How does the diphenylmethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The diphenylmethyl group introduces steric bulk and electron-rich aromatic rings, which:

- Modify Reactivity : Steric hindrance slows oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., XPhos) to enhance efficiency .

- Direct Substitution : The iodine atom at the 2-position is electronically activated for nucleophilic aromatic substitution (SNAr) with amines or thiols, but steric effects may favor para-substitution in related systems .

- Experimental Data : Compare yields with simpler analogs (e.g., N-benzyl vs. N-diphenylmethyl). For example, diphenylmethyl derivatives may require higher temperatures (80–100°C) in Ullmann couplings .

Basic: What are the primary applications of this compound in drug discovery?

Answer:

Key research applications include:

- Targeted Imaging : Analogous iodobenzamides (e.g., BZA2) are used in scintigraphy for melanoma detection due to iodine’s radiolabeling potential (e.g., ) .

- Enzyme Inhibition : The amide moiety and iodine position enable interactions with metalloenzymes (e.g., carbonic anhydrase) .

- Precursor for Functionalization : The iodine atom serves as a handle for late-stage modifications (e.g., introducing via halogen exchange) .

Advanced: How can computational methods guide the optimization of this compound for specific targets?

Answer: